Cyano(4-nitrophenyl)methyl acetate
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Overview
Description
Cyano(4-nitrophenyl)methyl acetate is an organic compound that features a cyano group, a nitrophenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-nitrophenyl)methyl acetate typically involves the reaction of 4-nitrobenzyl cyanide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyano(4-nitrophenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 4-Aminophenylacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitrophenylacetic acid and methanol.
Scientific Research Applications
Cyano(4-nitrophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyano(4-nitrophenyl)methyl acetate involves its ability to undergo various chemical transformations. The cyano group can participate in nucleophilic addition reactions, while the nitrophenyl group can undergo electrophilic aromatic substitution. The acetate group can be hydrolyzed to release acetic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetyl derivatives: Compounds such as cyanoacetamide and cyanoacetic acid derivatives share similar structural features and reactivity.
Nitrophenyl derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenylacetonitrile have similar functional groups and chemical behavior.
Uniqueness
Cyano(4-nitrophenyl)methyl acetate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
[cyano-(4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C10H8N2O4/c1-7(13)16-10(6-11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,1H3 |
InChI Key |
VTVXTHUIEWJDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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